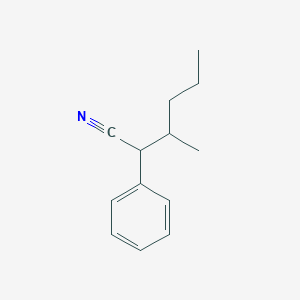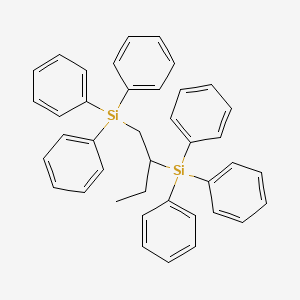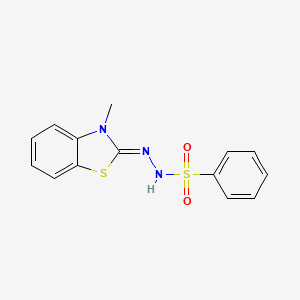
Pseudourea, 2,2'-tetramethylenebis(2-thio-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is a chemical compound with the molecular formula C6H16Br2N4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of isothiouronium groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) can be synthesized through the reaction of tetramethylene diamine with thiourea in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C4H8(NH2)2+2CS(NH2)2+2HBr→C6H16Br2N4S2+2NH3
Industrial Production Methods
In industrial settings, the production of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiouronium compounds.
Aplicaciones Científicas De Investigación
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can stabilize transition states and intermediates in chemical reactions, thereby enhancing the reaction rates. In biological systems, the compound can interact with enzyme active sites, inhibiting their activity by forming stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-TETRAMETHYLENEBIS(3,4-DIMETHYLPYRIDINIUM BROMIDE)
- 2,2’-TETRAMETHYLENEBIS(ISOQUINOLINIUM BROMIDE)
- S,S’-HEXAMETHYLENEBIS(ISOTHIURONIUM BROMIDE)
Uniqueness
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in both chemical and biological research. Additionally, its versatility in undergoing different types of chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
6345-25-1 |
|---|---|
Fórmula molecular |
C6H16Br2N4S2 |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
4-carbamimidoylsulfanylbutyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H14N4S2.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
Clave InChI |
UMNHNUOGFFWNIA-UHFFFAOYSA-N |
SMILES canónico |
C(CCSC(=N)N)CSC(=N)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)






